molecular formula C20H17NO5 B15212210 (E)-2-(2-Methoxyphenyl)-5-(2-(2-methoxyphenyl)-2-nitrovinyl)furan

(E)-2-(2-Methoxyphenyl)-5-(2-(2-methoxyphenyl)-2-nitrovinyl)furan

Cat. No.: B15212210
M. Wt: 351.4 g/mol
InChI Key: RDDLTLXGEFAIJY-GHRIWEEISA-N
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Description

The compound (E)-2-(2-Methoxyphenyl)-5-(2-(2-methoxyphenyl)-2-nitrovinyl)furan is a nitrovinyl-substituted furan derivative featuring two ortho-methoxyphenyl groups. Its molecular formula is C₂₀H₁₆NO₅ (molar mass: 350.35 g/mol), with an E-configuration at the nitrovinyl double bond, as indicated by the (E) designation . The methoxy groups at the ortho positions of the phenyl rings contribute electron-donating effects, influencing the compound’s electronic properties and reactivity. Synthetic routes for analogous compounds often involve palladium-catalyzed cross-coupling reactions, as demonstrated in the preparation of structurally related furans .

Properties

Molecular Formula

C20H17NO5

Molecular Weight

351.4 g/mol

IUPAC Name

2-(2-methoxyphenyl)-5-[(E)-2-(2-methoxyphenyl)-2-nitroethenyl]furan

InChI

InChI=1S/C20H17NO5/c1-24-18-9-5-3-7-15(18)17(21(22)23)13-14-11-12-20(26-14)16-8-4-6-10-19(16)25-2/h3-13H,1-2H3/b17-13+

InChI Key

RDDLTLXGEFAIJY-GHRIWEEISA-N

Isomeric SMILES

COC1=CC=CC=C1C2=CC=C(O2)/C=C(\C3=CC=CC=C3OC)/[N+](=O)[O-]

Canonical SMILES

COC1=CC=CC=C1C2=CC=C(O2)C=C(C3=CC=CC=C3OC)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(2-Methoxyphenyl)-5-(2-(2-methoxyphenyl)-2-nitrovinyl)furan can be achieved through several synthetic routes. One common method involves the condensation of 2-methoxybenzaldehyde with 2-nitrovinylfuran under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in a solvent like ethanol or methanol. The reaction mixture is then heated to reflux for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Cycloaddition Reactions

The nitrovinyl group participates in polar [4+2] cycloadditions due to its electron-deficient nature. Key findings include:

  • Diels-Alder Reactivity : The nitrovinyl moiety acts as a dienophile in reactions with electron-rich dienes (e.g., cyclopentadiene), forming nitronorbornene derivatives.

    • Mechanism : Reactions proceed via asynchronous, one-step pathways under thermal conditions, as shown in DFT studies .

    • Stereoselectivity : Exo-nitro products dominate due to steric effects, while endo products form via zwitterionic intermediates in ionic liquids .

Table 1 : Cycloaddition Outcomes with Nitrovinyl Furan Derivatives

DieneConditionsProduct (Yield)Key Observations
CyclopentadieneThermal, 80°Cexo-Nitronorbornene (75%)Asynchronous transition state
1,3-DimethoxybenzeneIonic liquid, 100°Cendo-Nitronorbornene (68%)Stepwise zwitterionic pathway

Nucleophilic Additions

The nitrovinyl group undergoes Michael additions with nucleophiles like naphthols or amines:

  • Microwave-Assisted Additions : In saturated brine under microwave irradiation (170°C, 25 min), naphthalen-2-ol adds to the β-position of the nitrovinyl group, followed by cyclization to form naphtho[2,1-b]furans .

    • Yield : 63–88% for substituted derivatives .

    • Mechanism : A Michael adduct forms first, followed by intramolecular cyclization and elimination of HNO₂ .

Reduction Reactions

The nitro group can be selectively reduced to an amine or hydroxylamine:

  • Catalytic Hydrogenation : Using Pd/C or Raney Ni under H₂ (1 atm), the nitro group reduces to an amine without affecting the furan ring .

    • Product : (E)-2-(2-Methoxyphenyl)-5-(2-(2-methoxyphenyl)-2-aminovinyl)furan.

  • Zn/AcOH Reduction : Partial reduction yields hydroxylamine intermediates, which are unstable and prone to further reactions .

Electrophilic Aromatic Substitution

The methoxyphenyl substituents direct electrophilic attacks to specific positions:

  • Nitration : Concentrated HNO₃/H₂SO₄ selectively nitrates the para position of the methoxyphenyl group due to steric hindrance from the nitrovinyl group .

  • Sulfonation : Oleum introduces sulfonic acid groups at the ortho position relative to the methoxy group .

Table 2 : Directed Substituent Effects on Reactivity

ReactionSite of AttackDriving Factor
NitrationPara to methoxyElectron-donating methoxy group
SulfonationOrtho to methoxySteric shielding by nitrovinyl

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura couplings modify the furan core:

  • Regioselective Arylation : Using Pd(PPh₃)₄ and arylboronic acids, the 5-position of the furan undergoes arylation while preserving the nitrovinyl group .

    • Conditions : DMF/H₂O, K₂CO₃, 80°C, 12 h .

    • Yield : 70–85% for biaryl furans .

Oxidation and Degradation

The furan ring is susceptible to oxidative cleavage:

  • Ozonolysis : O₃ in CH₂Cl₂/MeOH cleaves the furan ring to form diketones.

  • KMnO₄ Oxidation : Under acidic conditions, the furan converts to a maleic acid derivative.

Biological Activity and Derivatization

While beyond pure chemical reactivity, the compound’s nitro group and furan core contribute to trypanocidal and antibacterial activity . Derivatives such as carboxylamides show enhanced bioactivity .

Key Mechanistic Insights:

  • The E-configuration of the nitrovinyl group ensures orbital alignment for cycloadditions .

  • Solvent Effects : Polar protic solvents (e.g., EtOH) stabilize zwitterionic intermediates in stepwise mechanisms .

  • Catalyst Design : Acidic catalysts like polyether sulfone sulfamic acid improve furan functionalization yields (85–97%) .

Scientific Research Applications

Chemistry

In chemistry, (E)-2-(2-Methoxyphenyl)-5-(2-(2-methoxyphenyl)-2-nitrovinyl)furan can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential biological activities. The presence of the nitrovinyl group suggests possible antimicrobial or anticancer properties, which can be explored through in vitro and in vivo studies.

Medicine

In medicinal chemistry, derivatives of this compound can be synthesized and evaluated for their pharmacological activities. The compound’s structure may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, (E)-2-(2-Methoxyphenyl)-5-(2-(2-methoxyphenyl)-2-nitrovinyl)furan can be used in the production of advanced materials. Its unique properties may contribute to the development of new polymers, coatings, or electronic materials.

Mechanism of Action

The mechanism of action of (E)-2-(2-Methoxyphenyl)-5-(2-(2-methoxyphenyl)-2-nitrovinyl)furan depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of specific pathways. The nitrovinyl group may play a crucial role in its biological activity, potentially through the generation of reactive intermediates.

Comparison with Similar Compounds

Structural and Electronic Differences

  • Substituent Effects: Methoxy vs. Ethoxy: The target compound’s methoxy groups (electron-donating) contrast with ethoxy analogs (e.g., 2-(4-ethoxyphenyl)-5-[(1E)-2-(4-ethoxyphenyl)-2-nitroethenyl]furan), which exhibit higher lipophilicity due to longer alkyl chains . Bromo vs. Nitro-Furanyl Substitution: The compound (E)-2-[2-nitro-2-(5-nitro-2-furanyl)ethenyl]-5-phenylfuran features an additional nitro group on the furan ring, significantly increasing electron-withdrawing effects and reactivity .
  • Stereochemical Considerations :

    • The E-configuration in the target compound ensures the nitro and aryl groups are on opposite sides of the double bond, optimizing conjugation and resonance stabilization. In contrast, the Z-isomer (synthesized in ) may exhibit altered dipole moments and reduced stability due to steric clashes.

Physicochemical and Reactivity Trends

  • Solubility: Methoxy and ethoxy groups improve solubility in polar solvents compared to non-substituted analogs like 2-[(E)-2-nitrovinyl]-5-phenyl-furan .
  • Reactivity : Nitrovinyl groups enable electrophilic additions, while bromine substituents (e.g., in ) allow for further functionalization via cross-coupling reactions.
  • Biological Activity : Methoxy-substituted furans are often explored for antimicrobial or optoelectronic applications due to their conjugated π-systems and stability .

Biological Activity

The compound (E)-2-(2-Methoxyphenyl)-5-(2-(2-methoxyphenyl)-2-nitrovinyl)furan is a derivative of nitrovinyl furan, which has garnered attention in recent research for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of (E)-2-(2-Methoxyphenyl)-5-(2-(2-methoxyphenyl)-2-nitrovinyl)furan typically involves multi-step organic reactions, including the introduction of nitrovinyl groups to furan derivatives. The methodology often includes:

  • Formation of the Nitrovinyl Group : Utilizing nitroethane in the presence of a base to generate the nitrovinyl moiety.
  • Coupling Reactions : Employing coupling agents to attach the methoxyphenyl groups to the furan core.

Antioxidant and Cytotoxic Effects

Research has indicated that compounds related to (E)-2-(2-Methoxyphenyl)-5-(2-(2-methoxyphenyl)-2-nitrovinyl)furan exhibit significant antioxidant properties. A study involving 2-(2-nitrovinyl)furan, a close analogue, demonstrated that it affects the redox status in male rat liver and kidney, leading to decreased activities of antioxidant enzymes such as superoxide dismutase and catalase while increasing markers of oxidative stress like malondialdehyde and protein carbonyls . This suggests that similar compounds may also influence cellular oxidative states.

Antimicrobial Properties

Another aspect of biological activity includes antimicrobial effects. Research on 2-(2-nitrovinyl)furan has shown promising results against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Case Studies

  • Oxidative Stress Induction : A study evaluated the impact of 2-(2-nitrovinyl)furan on oxidative stress markers in rat models. The findings indicated significant alterations in liver and kidney function markers, suggesting potential hepatotoxicity or nephrotoxicity at higher doses .
    Treatment GroupAlkaline PhosphataseAlanine AminotransferaseMalondialdehyde
    ControlNormalNormalLow
    12.5 mg/kgDecreasedIncreasedIncreased
    25 mg/kgDecreasedIncreasedSignificantly Increased
    50 mg/kgDecreasedIncreasedSignificantly Increased
    This data underscores the need for caution in therapeutic applications involving these compounds.
  • Antiproliferative Effects : In vitro studies have demonstrated that nitrovinyl compounds can reduce cell viability in cancer cell lines, indicating potential as anticancer agents. For instance, (E)-9-(2-nitrovinyl)anthracenes showed IC50 values below 10 µM in Burkitt’s lymphoma cells, highlighting their effectiveness against certain malignancies .

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